4-Hydroxy-6-methyltetrahydropyrimidin-2(1H)-one
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Overview
Description
4-Hydroxy-6-methyltetrahydropyrimidin-2(1H)-one is a pyrimidine derivative with the molecular formula C5H8N2O2. This compound is known for its unique structure, which includes a hydroxyl group at the 4th position and a methyl group at the 6th position on the tetrahydropyrimidinone ring. Pyrimidine derivatives are significant in various fields, including medicinal chemistry, due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methyltetrahydropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, such as sodium ethoxide, to form the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-methyltetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are commonly used.
Major Products Formed
Oxidation: Formation of 4-oxo-6-methyltetrahydropyrimidin-2(1H)-one.
Reduction: Formation of 4-hydroxy-6-methyldihydropyrimidine.
Substitution: Formation of 4-chloro-6-methyltetrahydropyrimidin-2(1H)-one or 4-methyl-6-methyltetrahydropyrimidin-2(1H)-one.
Scientific Research Applications
4-Hydroxy-6-methyltetrahydropyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methyltetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with nucleic acids, affecting processes such as DNA replication and transcription. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Similar structure but with an amino group at the 2nd position.
6-Methyluracil: Similar structure but lacks the hydroxyl group at the 4th position.
4-Hydroxy-2-methylpyrimidine: Similar structure but lacks the methyl group at the 6th position.
Uniqueness
4-Hydroxy-6-methyltetrahydropyrimidin-2(1H)-one is unique due to the presence of both a hydroxyl group at the 4th position and a methyl group at the 6th position. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
23048-84-2 |
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Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
4-hydroxy-6-methyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C5H10N2O2/c1-3-2-4(8)7-5(9)6-3/h3-4,8H,2H2,1H3,(H2,6,7,9) |
InChI Key |
HQPRHSQOSCDQCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC(=O)N1)O |
Origin of Product |
United States |
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